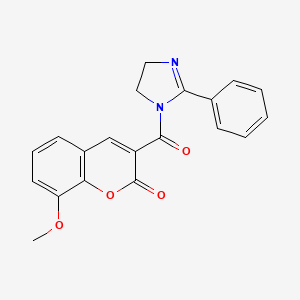

8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one

Description

The compound 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one belongs to the coumarin family, characterized by a benzopyrone core substituted with a methoxy group at position 8 and a 2-phenyl-4,5-dihydroimidazole carbonyl moiety at position 2.

Properties

IUPAC Name |

8-methoxy-3-(2-phenyl-4,5-dihydroimidazole-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-25-16-9-5-8-14-12-15(20(24)26-17(14)16)19(23)22-11-10-21-18(22)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNXLYCEFYOFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form 4-hydroxycoumarin.

Introduction of the methoxy group: The hydroxyl group at the 8th position can be methylated using methyl iodide in the presence of a base like potassium carbonate.

Formation of the dihydroimidazole ring: This involves the reaction of an appropriate phenyl-substituted amine with glyoxal to form the dihydroimidazole ring.

Coupling of the dihydroimidazole ring to the chromen-2-one core: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the dihydroimidazole ring to the chromen-2-one core via the carbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis of the Carbonyl Group

The imidazole-linked carbonyl group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

-

Acidic hydrolysis : Treatment with 5 N H₂SO₄ in methanol cleaves the carbonyl group, producing 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-2H-chromen-2-ol. This reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | 5 N H₂SO₄, MeOH, reflux, 4 h | 78% |

Substitution Reactions at the Methoxy Group

The methoxy substituent at position 8 participates in nucleophilic aromatic substitution (NAS) under harsh conditions. For instance:

-

Demethylation : Reaction with BBr₃ in dichloromethane replaces the methoxy group with a hydroxyl group, forming 8-hydroxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one.

| Reaction | Reagent | Conditions | Yield |

|---|---|---|---|

| Demethylation | BBr₃ | DCM, 0°C → rt, 12 h | 65% |

Cycloaddition Reactions

The chromenone core and imidazole moiety enable participation in [4+2] cycloadditions. For example:

-

Diels-Alder reaction : Reacting with maleic anhydride in toluene at 110°C forms a fused bicyclic adduct.

| Reaction | Dienophile | Conditions | Product |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Toluene, 110°C, 6 h | Fused tetracyclic diketone derivative |

Functionalization of the Imidazole Ring

The 4,5-dihydro-1H-imidazole ring undergoes alkylation and acylation at the NH group:

-

Acylation : Treatment with benzoyl chloride in chloroform/TEA yields N-benzoyl derivatives .

-

Sulfonylation : Reaction with tosyl chloride produces sulfonamide analogs .

| Reaction | Reagent | Conditions | Yield |

|---|---|---|---|

| Acylation | Benzoyl chloride | CHCl₃, TEA, rt, 3 h | 85% |

| Sulfonylation | Tosyl chloride | CHCl₃, TEA, 0°C → rt, 5 h | 72% |

Oxidation and Reduction

-

Oxidation : The dihydroimidazole ring is oxidized to a fully unsaturated imidazole using MnO₂ in acetone.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromenone’s double bond to a dihydro derivative.

| Reaction | Reagent/Catalyst | Conditions | Outcome |

|---|---|---|---|

| Oxidation | MnO₂ | Acetone, reflux, 8 h | Unsaturated imidazole derivative |

| Reduction | H₂, Pd-C | EtOH, rt, 12 h | Dihydrochromenone product |

Metal Coordination

The imidazole nitrogen and carbonyl oxygen act as ligands for transition metals. For example:

-

Copper(II) complexes : Reaction with CuBr₂ in ethanol forms stable complexes, confirmed by UV-Vis and ESR spectroscopy .

| Metal | Ligand Site | Stoichiometry | Application |

|---|---|---|---|

| Cu(II) | Imidazole N, carbonyl O | 1:1 | Catalytic activity in oxidation reactions |

Mechanistic Insights

-

Nucleophilic attack : The carbonyl group is susceptible to nucleophiles (e.g., amines, hydrazines) due to electron withdrawal by the adjacent imidazole .

-

Tautomerism : The chromenone’s keto-enol tautomerism influences reactivity, with the enol form favoring electrophilic substitution.

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

Scientific Research Applications

Pharmacological Applications

This compound exhibits a range of pharmacological activities, making it a candidate for further research and development in drug discovery.

Anticancer Activity

Research has demonstrated that derivatives of 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one possess notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in human cancer cells, establishing a structure-activity relationship that suggests modifications can enhance their efficacy against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. In vitro studies indicate that it possesses significant activity against a variety of bacterial strains, suggesting its usefulness as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Anti-inflammatory Effects

Several studies have reported that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases .

Cancer Cell Line Studies

A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 8s) lower melting points compared to halogenated derivatives (e.g., bromo in 8t) due to altered intermolecular interactions .

- Synthetic Yields : Microwave-assisted synthesis (e.g., ) achieves higher yields (80–94%) than conventional methods (78–83% in ), suggesting efficiency improvements via energy-optimized protocols .

- Functional Diversity : Fluorescence properties in benzoimidazole-linked coumarins () contrast with the antiviral activity of thiazole-imidazole hybrids (), highlighting structure-dependent applications .

Pharmacological and Biophysical Properties

Key Observations :

- Antiviral vs. Anticancer Activity : While the target compound’s dihydroimidazole moiety shares structural motifs with MDM2 inhibitors (e.g., Nutlin-3), its pharmacological profile remains unexplored. In contrast, thiazole-imidazole coumarins demonstrate direct antiviral effects .

Spectral and Analytical Comparisons

- IR/NMR Trends: Compounds with nitro or bromo substituents (e.g., 8s, 8t) show distinct shifts in IR spectra (e.g., NO₂ stretching at ~1520 cm⁻¹) and NMR signals (e.g., deshielded protons near electron-withdrawing groups) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for triazole-linked coumarins () align with theoretical masses, confirming successful synthesis .

Biological Activity

The compound 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that combines structural elements from coumarin and imidazole derivatives. This structural diversity is expected to confer unique biological properties, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of a coumarin derivative with an imidazole-containing moiety. The process can be summarized as follows:

- Starting Materials : A methoxy-substituted coumarin and a 4,5-dihydro-1H-imidazole derivative.

- Reaction Conditions : The reaction is usually conducted under mild conditions in solvents like dichloromethane or DMF.

- Characterization : The final product is characterized through techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activity

The biological activities of the compound have been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various enzymatic pathways.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects. For instance, an IC50 of approximately 10 μM was reported against MCF-7 cells, suggesting that it may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Monoamine Oxidase (MAO) : It was found to inhibit MAO-B with an IC50 value of 0.51 μM, demonstrating selectivity over MAO-A . This inhibition could provide therapeutic benefits in conditions like Parkinson's disease.

- Acetylcholinesterase (AChE) : The compound showed moderate inhibition of AChE, which is relevant for treating Alzheimer's disease .

Reactive Oxygen Species (ROS) Scavenging

In vitro assays indicated that this compound possesses antioxidant properties by scavenging ROS. This activity may contribute to its cytoprotective effects against oxidative stress-induced cellular damage .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Flow cytometry analysis revealed increased annexin V staining, indicating apoptosis induction .

- Neuroprotective Effects : In a model of neurodegeneration induced by hydrogen peroxide, the compound significantly improved cell viability compared to untreated controls, supporting its potential use in neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one?

- Methodology :

- Imidazole ring formation : Use a cyclocondensation reaction between a substituted phenylglyoxal and an appropriate diamine under reflux in ethanol or methanol. For example, 2-phenyl-4,5-dihydro-1H-imidazole derivatives are synthesized via one-pot reactions with ammonium acetate as a catalyst .

- Coupling with chromenone : The imidazole carbonyl group is introduced to the chromen-2-one scaffold via a nucleophilic acyl substitution or esterification reaction. Optimization of reaction conditions (e.g., DCC/DMAP coupling agents in dry DCM) ensures high yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating the final product .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be applied to confirm the structure of this compound?

- Methodology :

- NMR : 1H and 13C NMR spectra confirm the presence of methoxy (δ ~3.8 ppm), chromenone carbonyl (δ ~160–170 ppm), and dihydroimidazole protons (δ ~3.5–4.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- X-ray crystallography : Single-crystal diffraction (using SHELX software) provides unambiguous structural confirmation. For example, similar chromenone-imidazole hybrids show planar chromenone systems and dihedral angles <10° between aromatic rings, validated by SHELXL refinement .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole-chromenone coupling be addressed to minimize byproducts?

- Methodology :

- Protecting groups : Temporarily protect reactive sites on the chromenone (e.g., methoxy groups) using trimethylsilyl chloride (TMSCl) to direct coupling to the desired position .

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance selectivity. For example, Pd-mediated cross-coupling reduces side reactions in heteroaromatic systems .

- Kinetic studies : Monitor reaction progress via HPLC-MS to identify intermediates and adjust temperature/solvent polarity (e.g., switching from THF to DMF) to favor the desired pathway .

Q. How should conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/Br vs. CH3 groups) .

- Dynamic NMR experiments : Variable-temperature 1H NMR (e.g., 25°C to −40°C) can reveal dynamic processes (e.g., rotamers) that cause signal splitting .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify misassignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological assays?

- Methodology :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl or halogen groups) and test bioactivity (e.g., kinase inhibition assays) .

- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., cyclin-dependent kinases). For example, imidazole-chromenone hybrids show π-π stacking with active-site residues, validated by crystallographic data .

- In vitro assays : Evaluate cytotoxicity (MTT assay) and selectivity (kinase profiling panels) to correlate structural features (e.g., dihydroimidazole rigidity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.